molecular formula C12H21NO6 B1179122 G7a protein CAS No. 144515-61-7

G7a protein

Cat. No.: B1179122
CAS No.: 144515-61-7
Attention: For research use only. Not for human or veterinary use.
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Description

The G7a protein, encoded by the G7a gene (also known as VARS), is a human valyl-tRNA synthetase (ValRS) located within the class III region of the major histocompatibility complex (MHC) on chromosome 6p21.3 . This cytoplasmic enzyme belongs to the class I aminoacyl-tRNA synthetase family, catalyzing the attachment of valine to its cognate tRNA during protein synthesis. The this compound comprises 1,265 amino acids (molecular mass: ~140 kDa) and shares structural hallmarks of class I tRNA synthetases, including the Rossmann fold (evidenced by conserved motifs: His-Ile-Gly-His and Lys-Met-Ser-Lys-Ser) . Sequence alignments reveal high homology with valyl-tRNA synthetases from Bacillus stearothermophilus (42% identity), Escherichia coli (38%), and Saccharomyces cerevisiae (48.3%), underscoring evolutionary conservation .

Properties

CAS No.

144515-61-7

Molecular Formula

C12H21NO6

Synonyms

G7a protein

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds/Proteins

Comparison with Valyl-tRNA Synthetases Across Species

Valyl-tRNA synthetases (ValRS) are essential for translational fidelity. Below is a comparative analysis of G7a with homologs from other species:

Species Sequence Identity with G7a Key Structural Features Functional Notes
Homo sapiens (G7a) - Rossmann fold, ATP-binding motifs Cytoplasmic localization; essential for Val-tRNA synthesis
Saccharomyces cerevisiae 48.3% Conserved catalytic core Mitochondrial and cytoplasmic isoforms exist
Escherichia coli 38% Similar ATP-binding domain Lacks eukaryotic-specific regulatory domains
Bacillus stearothermophilus 42% Compact catalytic site Thermostable; used in structural studies

Key Findings :

  • The catalytic core (Rossmann fold) is highly conserved, enabling ATP-dependent tRNA charging.
Comparison with Other Human Aminoacyl-tRNA Synthetases

Class I tRNA synthetases (e.g., tyrosyl-, isoleucyl-) share the Rossmann fold but differ in substrate specificity. For example:

  • Tyrosyl-tRNA synthetase (TyrRS) : Smaller (~40 kDa), lacks the extended N-terminal domain seen in G7a, and is implicated in immune signaling .
  • Isoleucyl-tRNA synthetase (IleRS) : Shares ATP-binding motifs but has distinct tRNA recognition mechanisms .
G7a in the MHC Class III Region

The MHC class III region hosts immune-related genes (e.g., complement proteins, cytokines).

Comparison with Non-Homologous "G7a" Entities

The term "G7a" appears in unrelated contexts, necessitating clarification:

  • Phospholipase A2 (PLA2) G7a : A secreted enzyme in the PLA2 family (G7 subtype) with distinct sequence and function (lipid hydrolysis) .
  • SARS-CoV-2 Inhibitor (Compound G7a) : A small-molecule antiviral targeting the spike-hACE2 interaction (EC50 = 9.08 μM), unrelated to the ValRS protein .
  • Cryptococcus aureus G7a : A marine yeast strain used in single-cell protein production .

Notes on Conflicting Nomenclature

The term "G7a" is context-dependent. For the G7a protein (ValRS), comparisons should focus on tRNA synthetases or MHC-linked proteins. References to antiviral "G7a" pertain to a distinct small molecule and require separate analysis .

Q & A

Q. What are the standard methods to detect and quantify G7a protein in cellular samples?

Methodological Answer: G7a (Valyl-tRNA synthetase, ValRS) can be quantified using enzyme-linked immunosorbent assays (ELISA) optimized for specificity. Key steps include:

  • Sample Preparation : Dilute lysates in appropriate buffers to avoid matrix interference (e.g., plasma/serum diluted 1:100) .
  • Antibody Selection : Use polyclonal antibodies targeting conserved epitopes (e.g., anti-VARS antibodies validated for cross-reactivity in human, mouse, and rat models) .
  • Validation : Include controls for nonspecific binding (e.g., empty wells, isotype-matched antibodies).
  • Alternative Methods : Western blotting (for qualitative analysis) or immunofluorescence (for subcellular localization studies) .

Q. How can researchers determine the structural domains of this compound?

Methodological Answer: Structural analysis combines computational and experimental approaches:

  • Homology Modeling : Use tools like Chimera to align G7a sequences (e.g., human ValRS, UniProt ID: P26640) with solved structures of homologous proteins (e.g., phosphomannomutases with ~50% sequence identity) .
  • X-ray Crystallography : Co-crystallize G7a with substrates (e.g., tRNA/valine) to resolve catalytic (synthetic active site) and editing (CP1 domain) regions .
  • Sequence Analysis : Leverage databases like STRING to identify conserved motifs (e.g., Rossmann fold in class-I aminoacyl-tRNA synthetases) .

Advanced Research Questions

Q. How to investigate the editing activity of this compound in correcting misacylated tRNAs?

Methodological Answer: Editing activity can be assayed via:

  • In Vitro Kinetic Assays : Incubate G7a with misacylated tRNA (e.g., Val-tRNAThr^{Thr}) and measure deacylation rates using radiolabeled valine .
  • Mutagenesis : Introduce point mutations (e.g., CP1 domain) to disrupt editing and compare hydrolysis rates to wild-type .
  • Single-Turnover Experiments : Use stopped-flow spectroscopy to monitor real-time editing dynamics .

Key Finding : G7a's CP1 domain hydrolyzes noncognate amino acids (e.g., threonine mischarged on tRNAVal^{Val}), ensuring translational fidelity .

Q. What experimental approaches are used to study G7a's interaction with elongation factors like EF-1?

Methodological Answer: Protein interaction networks are analyzed through:

  • Co-immunoprecipitation (Co-IP) : Crosslink G7a-EF-1 complexes in cell lysates and isolate using anti-G7a antibodies .
  • Structural Biology : Cryo-EM can resolve the G7a-EF-1 complex to identify binding interfaces .
  • Functional Assays : Measure aminoacylation efficiency in EF-1 knockdown cells to assess complex dependency .

Q. How to analyze the evolutionary conservation of G7a across species?

Methodological Answer: Use SeqAPASS (Sequence Alignment to Predict Across Species Susceptibility):

  • Input G7a sequences (e.g., human ValRS) to generate conservation scores across taxa .
  • Filter results by taxonomic group (e.g., vertebrates) to identify critical conserved residues (e.g., catalytic sites).
  • Validate predictions with cross-species functional assays (e.g., yeast complementation studies) .

Q. How do researchers address contradictions in genetic association studies involving G7a polymorphisms?

Methodological Answer: Conflicting results (e.g., MGP G7A polymorphism and diabetic nephropathy ) require:

  • Power Analysis : Ensure adequate sample size (e.g., >500 cases/controls) to detect minor allele effects.
  • Functional Validation : Link polymorphisms (e.g., promoter region SNPs) to G7a expression levels via qRT-PCR or luciferase assays .
  • Meta-Analysis : Pool data from independent cohorts to resolve discrepancies .

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